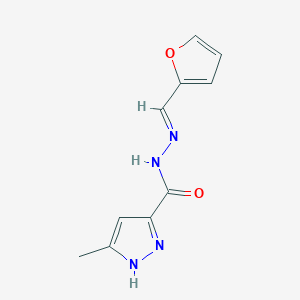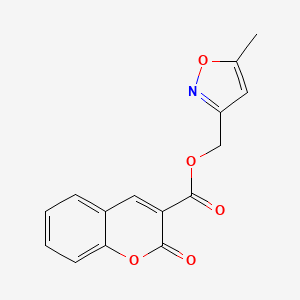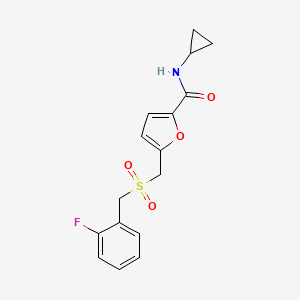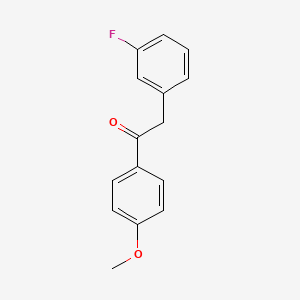
(E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They are also structural motifs in biologically active molecules .
Synthesis Analysis
Furan derivatives can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .Molecular Structure Analysis
Furan derivatives present a mono- or disubstituted furan ring in their structure . This makes them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical and Chemical Properties Analysis
Furan is a colorless, inflammable, volatile liquid with a boiling point of 31-32°C .Scientific Research Applications
Antituberculosis Agent Evaluation
Compounds structurally similar to “(E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide” have been evaluated for their potential as antituberculosis agents. For example, PA-824, a novel nitroimidazo-oxazine, has been studied for its safety, tolerability, pharmacokinetics, and early bactericidal activity in drug-sensitive, sputum smear-positive adult pulmonary tuberculosis patients. This compound shows promise for further evaluation in novel antituberculosis regimens for both drug-sensitive and drug-resistant tuberculosis, highlighting the importance of such compounds in developing new treatments for infectious diseases (Diacon et al., 2012).
Serum Metabolomics Profiles in Diabetes
In the context of diabetes research, serum metabolomics profiles, including the analysis of furan fatty acid metabolites, have been studied to understand the effect of n-3 fatty acid supplements in Chinese patients with type 2 diabetes. Such research provides insights into the biomarkers for dietary intake and the metabolic impact of furan compounds, underscoring their relevance in nutritional and metabolic studies (Ju-Sheng Zheng et al., 2016).
Environmental Health and Persistent Organic Pollutants
Studies on environmental mixtures, particularly persistent organic pollutants (POPs), have utilized compounds similar to “this compound” to explore their effects on health outcomes such as leukocyte telomere length. This area of research is crucial for understanding the long-term health impacts of environmental exposure to complex chemical mixtures, including furans and their derivatives (Elizabeth A. Gibson et al., 2019).
Hepatotoxicity and Drug Safety
The safety and efficacy of drugs, particularly in the context of latent tuberculosis treatment, have been a focal point of research involving pyrazine derivatives. Studies have highlighted the potential hepatotoxicity associated with treatments that include compounds structurally related to the one , emphasizing the importance of monitoring and evaluating drug safety in clinical applications (A. B. Younossian et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-5-9(13-12-7)10(15)14-11-6-8-3-2-4-16-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQGDEZRZUWLRK-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672104.png)



![N-(2,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2672111.png)
![5-Chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2672112.png)
![13-Butyl-8-(2,4-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2672114.png)
![N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2672117.png)


![N-(3-chlorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2672123.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2672125.png)
